molecular formula C7H9FO5 B13030271 (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Cat. No.: B13030271
M. Wt: 192.14 g/mol
InChI Key: XFSMSJCDVCOESF-KVTDHHQDSA-N
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Description

“(3R,4R,5S,6R)-6-Fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid” is a fluorinated cyclohexene derivative characterized by a carboxylic acid group at position 1 and hydroxyl groups at positions 3, 4, and 3. The fluorine atom at position 6 introduces steric and electronic effects, distinguishing it from non-fluorinated analogs. This compound’s structure suggests applications in medicinal chemistry, particularly as a mimic for carbohydrate or shikimate pathway intermediates, where fluorination can modulate metabolic stability or enzyme binding .

Properties

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4-,5-,6-/m1/s1

InChI Key

XFSMSJCDVCOESF-KVTDHHQDSA-N

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O

Canonical SMILES

C1=C(C(C(C(C1O)O)O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Shikimic acid or derivatives : Given the structural similarity, shikimic acid or its derivatives are often used as starting points or inspiration for synthetic routes due to their cyclohexene core with multiple hydroxyl groups.
  • Protected cyclohexene intermediates : Hydroxyl groups are often protected during synthesis to prevent side reactions.

Selective Fluorination Techniques

Fluorination at the 6-position is a critical step. Common methods include:

  • Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively at the desired position.
  • Nucleophilic fluorination : Via displacement reactions on suitable leaving groups (e.g., tosylates) installed at the 6-position.
  • Enzymatic or chemoenzymatic methods : Though less common, some biocatalytic approaches can introduce fluorine with high regio- and stereoselectivity.

Protection and Deprotection Strategies

  • Hydroxyl groups at positions 3, 4, and 5 are often protected as acetals, silyl ethers, or benzyl ethers during fluorination to avoid undesired reactions.
  • After fluorination, deprotection steps restore the free hydroxy groups.

Carboxyl Group Installation

  • The carboxylic acid group at position 1 is generally introduced early in the synthesis or retained from the starting material.
  • If introduced later, oxidation of aldehyde or alcohol precursors at position 1 is performed under mild conditions to preserve stereochemistry.

Stereochemical Control

  • Use of chiral auxiliaries or catalysts to ensure the (3R,4R,5S,6R) stereochemistry.
  • Diastereoselective reactions and chromatographic separation may be employed to isolate the desired stereoisomer.

Representative Synthetic Route (Literature-Based)

Step Description Reagents/Conditions Outcome/Notes
1 Starting from protected shikimic acid derivative Protection of hydroxy groups Protected intermediate with free 6-position
2 Activation of 6-position for fluorination Tosylation or mesylation Good leaving group installed at C-6
3 Nucleophilic fluorination at C-6 Treatment with fluoride source (e.g., KF, CsF) Introduction of fluorine at C-6
4 Deprotection of hydroxy groups Acidic or hydrogenolytic conditions Restoration of 3,4,5-trihydroxy groups
5 Purification and stereochemical verification Chromatography, NMR, chiral HPLC Isolation of (3R,4R,5S,6R) isomer

This route emphasizes a nucleophilic fluorination approach, which is often preferred for selectivity and stereochemical retention.

Analytical and Research Findings

  • NMR spectroscopy confirms the stereochemical configuration and fluorine incorporation.
  • Mass spectrometry verifies molecular weight and purity.
  • X-ray crystallography (if crystals are available) provides unambiguous stereochemical confirmation.
  • Reported yields vary depending on fluorination efficiency and protection/deprotection steps but typically range from moderate to good (40-70%) overall.

Summary Table of Preparation Methods

Method Type Key Reagents/Techniques Advantages Challenges
Electrophilic Fluorination Selectfluor, NFSI Mild conditions, direct fluorination Possible over-fluorination, regioselectivity
Nucleophilic Fluorination KF, CsF after activation (e.g., tosylation) High regioselectivity, stereochemical control Requires good leaving group, multi-step
Biocatalytic Methods Fluorinase enzymes (experimental) High stereoselectivity Limited substrate scope, scale-up issues
Protection/Deprotection Acetals, silyl ethers, benzyl ethers Protects sensitive groups Adds steps, requires optimization

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene derivatives with ketone or aldehyde functionalities.

Scientific Research Applications

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs Without Fluorine

Compound : 3,4,5-Trihydroxycyclohexene-1-carboxylic acid (CAS 138-59-0)

  • Key Differences : Lacks the fluorine substituent at position 4.
  • Implications: Reduced electronegativity and lipophilicity compared to the fluorinated analog. Potential differences in metabolic stability, as fluorine often resists oxidative degradation. Hydroxyl groups at 3,4,5 positions retain hydrogen-bonding capacity, but absence of fluorine may alter interactions with enzymes like dehydratases or kinases .
Halogenated Derivatives

Compounds :

  • (2R,3R)-1-Carboxy-4,5-dichloro-2,3-dihydroxycyclohexa-4,6-diene (MFCD: Not specified)
  • (2R,3R)-1-Carboxy-4-iodo-2,3-dihydroxycyclohexa-4,6-diene (CAS: Not specified)
Property Target Compound (F) 4,5-Dichloro Derivative (Cl) 4-Iodo Derivative (I)
Halogen Size Small (F) Medium (Cl) Large (I)
Electronegativity High (4.0) Moderate (3.0) Low (2.7)
Lipophilicity Moderate High Very High
Reactivity Resists oxidation Prone to elimination Susceptible to nucleophilic substitution
  • Implications : Fluorine’s small size and high electronegativity enhance metabolic stability and enzyme binding precision compared to bulkier halogens like iodine, which may sterically hinder interactions .
Stereoisomers and Conformational Variants

Compound : (3R,4R)-5-[(1-Carboxyethyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid (CAS 152511-46-1)

  • Key Differences :
    • Altered stereochemistry (3R,4R vs. 3R,4R,5S,6R in the target compound).
    • Additional ethoxycarboxylic acid substituent.
  • Implications : Stereochemical variations significantly impact biological activity. For example, the (3R,4R) configuration in this isomer may favor binding to bacterial dihydroxy-acid dehydratases, while the target compound’s 5S,6R configuration could optimize interactions with eukaryotic enzymes .
Functionalized Derivatives

Compound : (3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate

  • Key Differences :
    • Methoxy and spirocyclic substituents replace hydroxyl and fluorine groups.
    • Carbamate group introduces hydrolytic instability.
  • Implications : Bulkier substituents reduce solubility and membrane permeability compared to the hydroxyl-rich target compound. However, the carbamate group may enable prodrug strategies .

Biological Activity

(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a compound belonging to the class of organic compounds known as monosaccharides. Its molecular formula is C5H8FO5C_5H_8FO_5, and it has garnered interest due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Weight167.11 g/mol
Chemical FormulaC5_5H8_8FO5_5
StateSolid
Water Solubility441.0 mg/mL
pKa (Strongest Acidic)11.18
pKa (Strongest Basic)-3.7
Physiological Charge0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in carbohydrate metabolism. For instance, it was found to inhibit α-glucosidase with an IC50 value of approximately 45 µM. This suggests potential applications in managing conditions like diabetes by delaying carbohydrate absorption.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results indicated that the compound effectively inhibited the growth of pathogenic bacteria at concentrations that are achievable in vivo.
  • Enzyme Inhibition Research : Another study explored the inhibition of α-glucosidase by this compound. The results suggested that it could be a viable candidate for further development into a therapeutic agent for diabetes management due to its ability to modulate glucose levels postprandially.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics:

  • Human Intestinal Absorption : Predicted to be high (0.9561).
  • Blood-Brain Barrier Penetration : Moderate potential (0.8283).
  • Caco-2 Permeability : Low permeability predicted (0.5814).

These properties suggest a promising bioavailability profile for oral administration.

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